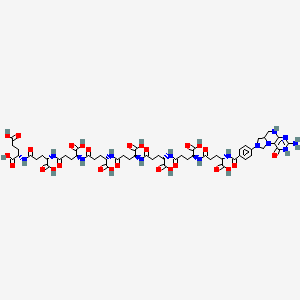
Isocarlinoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of Isocarlinoside involves complex synthetic routes that typically require enzyme-catalyzed reactions. One common method is the use of enzymes such as beta-D-xylosidase and sucrose hydrolase to react luteolin with arabinopyranosyl and glucopyranosyl sugars
化学反应分析
Isocarlinoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Isocarlinoside has several scientific research applications:
Chemistry: It is studied for its unique glycosylation pattern and its potential use in synthetic chemistry.
Biology: The compound is investigated for its role as a metabolite in various biological pathways.
Medicine: Research has shown that it possesses antioxidant, anti-inflammatory, and anti-tumor activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of Isocarlinoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inflammation, and cell proliferation pathways . The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and upregulate antioxidant enzymes.
相似化合物的比较
Isocarlinoside is unique due to its specific glycosylation pattern. Similar compounds include:
Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside: Differing by the sugar moiety at position 8.
Schaftoside: Another C-glycosyl flavone with different glycosylation positions.
Isoschaftoside: Similar structure but with different glycosylation. These compounds share similar biological activities but differ in their specific glycosylation patterns, which can affect their solubility, stability, and bioactivity.
属性
分子式 |
C26H28O15 |
|---|---|
分子量 |
580.5 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)16-20(35)15(25-22(37)17(32)11(31)6-39-25)19(34)14-10(30)4-12(40-24(14)16)7-1-2-8(28)9(29)3-7/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 |
InChI 键 |
WYYFCTVKFALPQV-VYUBKLCTSA-N |
SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
手性 SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(7R,8R)-8-acetonyl-5-chloro-3-[(1E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B1256129.png)


![{3-(3-chlorobenzyl)-1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1256134.png)
![[1-(2,1,3-Benzothiadiazol-5-ylmethyl)-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B1256135.png)
![N-(2-methoxyethyl)-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1256140.png)
